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Compound of Interest

Compound Name: 2-(Hexyloxy)ethanol

Cat. No.: B090154

Cross-Referencing Spectroscopic Data for 2-
(Hexyloxy)ethanol: A Comparative Guide

For researchers, scientists, and drug development professionals, accurate identification and
characterization of chemical compounds are paramount. This guide provides a comparative
analysis of spectroscopic data for 2-(Hexyloxy)ethanol from prominent databases: the
National Institute of Standards and Technology (NIST) and the Spectral Database for Organic
Compounds (SDBS).

This document summarizes the available Infrared (IR), Mass Spectrometry (MS), and Nuclear
Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for straightforward
cross-referencing. Detailed experimental methodologies, where available, are also provided to
ensure the reproducibility and accurate interpretation of the presented data.

Summary of Spectroscopic Data

The following tables provide a side-by-side comparison of the key spectroscopic data points for
2-(Hexyloxy)ethanol obtained from NIST and SDBS.

Infrared (IR) Spectroscopy
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. Major Absorption Bands
Database Technique
(cm™)

3670 (O-H stretch), 2937 (C-H
stretch), 2874 (C-H stretch),
1468, 1378, 1125 (C-O
stretch), 1069, 890

NIST Gas Phase

3424 (O-H stretch, broad),
2931 (C-H stretch), 2859 (C-H
stretch), 1466, 1378, 1117 (C-
O stretch), 1063, 888, 726

SDBS Liquid Film

Mass Spectrometry (MS)

Major Peaks (m/z) and

Database lonization Method ] .
Relative Intensities
45 (100%), 43 (58%), 57
o (52%), 29 (48%), 71 (42%), 87
NIST Electron lonization (EI)
(35%), 41 (32%), 27 (28%), 56
(20%), 101 (5%)
45 (100%), 43 (57%), 57
o (51%), 29 (47%), 71 (42%), 87
SDBS Electron lonization (EI)
(35%), 41 (31%), 27 (27%), 56
(20%), 101 (5%)
i 13
Database Solvent Chemical Shifts (ppm)
72.5,71.7,61.8, 31.8, 29.7,
SDBS CDCls
25.9,22.7,14.1
] 72.5,71.7,61.8, 31.8, 29.7,
ChemicalBook CDClIs

25.9,22.7, 14.1[1]

Proton (*H) NMR Spectroscopy
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Chemical Shifts (ppm) and
Database Solvent .
Multiplicities

3.72 (t), 3.56 (1), 3.48 (1), 2.15
SDBS CDCls (s, OH), 1.58 (quint), 1.30 (m),
0.90 ()

Experimental Protocols

Detailed experimental parameters are crucial for the accurate interpretation and comparison of

spectroscopic data. The following sections outline the general methodologies employed for the

acquisition of the data presented.

Infrared (IR) Spectroscopy

NIST (Gas Phase): The spectrum was obtained from the NIST/EPA Gas-Phase Infrared
Database. This typically involves introducing the sample into a gas cell and analyzing it with
a Fourier Transform Infrared (FTIR) spectrometer. The spectra are usually measured at a
specific resolution, but concentration information is often not available, precluding the
calculation of molar absorptivity.

SDBS (Liquid Film): The spectrum was likely acquired by placing a thin film of the neat liquid
between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Mass Spectrometry (MS)

NIST and SDBS (Electron lonization - EI): The mass spectra were obtained using electron
ionization. In this technique, the gaseous sample is bombarded with a high-energy electron
beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions
are then separated by their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e SDBS and ChemicalBook (33C and *H NMR): The NMR spectra were recorded on a

spectrometer operating at a specific frequency (e.g., 90 MHz for the 13C spectrum from
ChemicalBook) using deuterated chloroform (CDCIs) as the solvent.[1] Chemical shifts are
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reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane
(TMS).

Data Cross-Referencing Workflow

The process of cross-referencing spectroscopic data from multiple sources is a critical step in
compound verification. The following diagram illustrates a logical workflow for this process.
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Caption: Workflow for cross-referencing spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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